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Introduction

5-Methoxybenzofuran-2-carboxylic acid is a heterocyclic organic compound that has

garnered interest within the scientific community, particularly in the fields of medicinal chemistry

and drug development. As a derivative of benzofuran, a structural motif present in numerous

biologically active compounds, it serves as a valuable building block for the synthesis of novel

therapeutic agents.[1] The physicochemical properties of a molecule are foundational to its

behavior in both chemical and biological systems, dictating everything from its reaction kinetics

and solubility to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

This guide provides a comprehensive technical overview of the core physicochemical

properties of 5-Methoxybenzofuran-2-carboxylic acid. Designed for researchers, scientists,

and drug development professionals, this document moves beyond a simple recitation of data,

offering insights into the causal relationships between the molecule's structure and its

properties, detailed protocols for experimental determination, and a discussion of the

implications for its application in research.
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Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is the starting point for any physicochemical

analysis. The molecule consists of a bicyclic benzofuran core, with a methoxy group (-OCH₃)

substituted at the 5-position and a carboxylic acid group (-COOH) at the 2-position.

IUPAC Name: 5-methoxy-1-benzofuran-2-carboxylic acid[2]

CAS Number: 10242-08-7[2][3]

Molecular Formula: C₁₀H₈O₄[3]

Canonical SMILES: COC1=CC=C2OC(C(=O)O)=CC2=C1[2]

InChI Key: XZELWEMGWISCTP-UHFFFAOYSA-N[4]

The interplay between the lipophilic aromatic system and the polar carboxylic acid and methoxy

functional groups is the primary determinant of the compound's overall physicochemical profile.

Core Physicochemical Properties: A Quantitative
Summary
For ease of reference, the key physicochemical properties are summarized in the table below.

These values represent a combination of experimentally determined and computationally

predicted data, providing a robust profile for laboratory applications.
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Property Value Data Type Source

Molecular Weight 192.17 g/mol Calculated [2][3]

Melting Point 212-214 °C Experimental [2][3]

Boiling Point
352.37 °C at 760

mmHg
Predicted [5]

Density 1.345 g/cm³ Predicted [5]

XLogP3-AA 2.4 Predicted [4]

Hydrogen Bond

Donors
1 Calculated [6]

Hydrogen Bond

Acceptors
4 Calculated [6]

In-Depth Analysis of Key Properties and
Experimental Protocols
Solid-State Properties: Melting Point
The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. A

sharp melting range, such as the observed 212-214 °C, is characteristic of a highly pure

compound.[2][3] This high melting point is attributable to the planar nature of the benzofuran

ring system, which allows for efficient crystal packing, and the strong intermolecular hydrogen

bonding facilitated by the carboxylic acid group, forming stable dimers in the solid state.

This protocol ensures an accurate and reproducible measurement of the melting point.

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small

amount is packed into a capillary tube to a depth of 2-3 mm.

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point

(approx. 190 °C).
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Refined Measurement: Decrease the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and

the temperature at which the entire sample becomes a clear liquid (completion). The range

between these two points is the melting range.

Validation: A narrow range (<2 °C) is indicative of high purity.

Solution Behavior: Solubility and Acidity (pKa)
The solubility of a compound is paramount for its utility in synthesis, purification, and, crucially,

for its bioavailability as a potential drug. The structure of 5-Methoxybenzofuran-2-carboxylic
acid suggests a complex solubility profile.

Polarity: The carboxylic acid and methoxy groups are polar and capable of hydrogen

bonding, suggesting solubility in polar protic solvents like alcohols.[7] The aromatic

benzofuran core, however, is nonpolar, which limits aqueous solubility.

Acidity (pKa): The carboxylic acid group is the primary driver of pH-dependent solubility. At a

pH below its pKa, the group is protonated (-COOH) and the molecule is neutral and less

soluble in water. At a pH above its pKa, it deprotonates to the carboxylate anion (-COO⁻),

rendering the molecule charged and significantly more soluble in aqueous media. While an

experimental pKa is not readily available in the literature, carboxylic acids of this type

typically have a pKa in the range of 3-5.[8]

This method is the gold standard for determining the intrinsic solubility of a compound in a

specific solvent.[7]

Preparation: Add an excess amount of the solid compound to a vial containing a known

volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued

presence of undissolved solid is essential.

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the

sample to separate the saturated solution from the excess solid.
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Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately

and analyze the concentration using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: The measured concentration represents the equilibrium solubility of the

compound in that solvent at the specified temperature.

Caption: Relationship between functional groups and physicochemical properties.

Spectroscopic Profile for Structural Confirmation
Spectroscopic techniques are indispensable for verifying the chemical structure and purity of a

compound.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds and is excellent for identifying

functional groups. The spectrum of 5-Methoxybenzofuran-2-carboxylic acid is expected to

show several characteristic peaks.[9][10]

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300

cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[9]

C=O Stretch (Carbonyl): A sharp, intense absorption band around 1710-1760 cm⁻¹. The

exact position can be influenced by conjugation and hydrogen bonding.[9]

C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ region (from the acid) and near 1000-1100

cm⁻¹ (from the ether and furan ring).

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR:
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-COOH Proton: A characteristic singlet, often broad, appearing far downfield, typically >10

ppm (e.g., ~12 δ).[9]

Aromatic Protons: Multiple signals in the aromatic region (approx. 6.8-7.8 ppm), with

splitting patterns determined by their positions on the benzofuran ring.

-OCH₃ Protons: A sharp singlet integrating to 3 protons, typically around 3.8-4.0 ppm.

¹³C NMR:

Carbonyl Carbon (-COOH): A signal in the downfield region, typically 165-185 δ.[9]

Aromatic & Furan Carbons: Multiple signals between 100-160 δ.

Methoxy Carbon (-OCH₃): A signal around 55-60 δ.

UV-Visible Spectroscopy
The conjugated benzofuran system acts as a chromophore, absorbing light in the UV region.

The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, would be

expected to show absorption maxima characteristic of the benzofuran ring system.[11] This

technique is particularly useful for quantitative analysis, such as in solubility or dissolution

studies, by constructing a Beer-Lambert calibration curve.

Synthesis and Chemical Stability
Understanding the synthesis of a compound provides context on potential impurities, while

knowledge of its stability is critical for its handling, storage, and formulation.

Synthetic Route Overview
A common synthetic pathway involves the reaction of a substituted salicylaldehyde with an

alpha-haloacetate ester, followed by cyclization and subsequent hydrolysis of the ester to yield

the carboxylic acid.[12] A generalized workflow is presented below.
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2-Hydroxy-5-methoxybenzaldehyde Intermediate Ester O-alkylation & Cyclization 
Step 1

Ethyl Bromoacetate + K₂CO₃ in DMF

5-Methoxybenzofuran-2-carboxylic acid

 Saponification 

Step 2

Base Hydrolysis (e.g., NaOH)

Acidification (e.g., HCl)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for the target compound.[12]

Chemical Stability
The stability of the molecule is generally good under standard laboratory conditions. However,

researchers should be aware of potential degradation pathways:

Decarboxylation: Like many carboxylic acids, heating to high temperatures, particularly in the

presence of catalysts, could lead to the loss of CO₂.[13]

Hydrolysis: The benzofuran ring is generally stable, but extreme pH and high temperatures

could potentially lead to ring-opening reactions.[13]

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light. For long-term

storage, especially in solution, protection from light in amber vials is recommended.[13]
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Conclusion
5-Methoxybenzofuran-2-carboxylic acid is a crystalline solid with a high melting point,

indicative of a stable and pure compound. Its solubility is dictated by the dual nature of its

lipophilic aromatic core and its polar, ionizable carboxylic acid group, making its aqueous

solubility highly pH-dependent. This profile, along with its predicted lipophilicity (XLogP = 2.4),

places it in a favorable region for potential drug candidates. The well-defined spectroscopic

signatures in IR, NMR, and UV-Vis provide robust methods for its identification and

quantification. A clear understanding of these foundational physicochemical properties is not

merely academic; it is an essential prerequisite for any scientist aiming to utilize this versatile

molecule in synthetic chemistry, materials science, or the rational design of new medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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